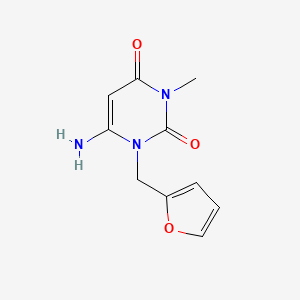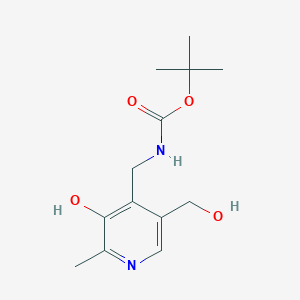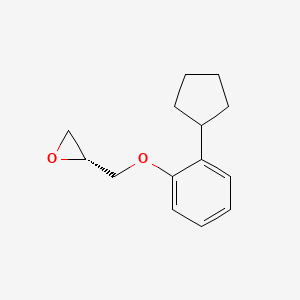
Zafirlukast Impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast Impurity F is a chemical compound associated with the drug Zafirlukast, which is used for the prophylaxis and chronic treatment of asthma. This compound is a byproduct formed during the synthesis and degradation of Zafirlukast. It is important to identify and characterize such impurities to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
The preparation of Zafirlukast Impurity F involves synthetic routes that are similar to those used for the parent compound, Zafirlukast. The synthesis typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to form the final product. The reaction conditions often include the use of solvents like acetonitrile and reagents such as ammonium formate. Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing the formation of impurities .
Chemical Reactions Analysis
Zafirlukast Impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Zafirlukast Impurity F has several scientific research applications, including:
Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Biology: It is studied for its potential biological effects and interactions with biological molecules.
Medicine: It is used in the quality control of Zafirlukast to ensure the safety and efficacy of the drug.
Industry: It is used in the development of industrial processes for the large-scale production of Zafirlukast.
Mechanism of Action
The mechanism of action of Zafirlukast Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is likely to interact with similar molecular targets and pathways as Zafirlukast, which acts as a leukotriene receptor antagonist. Zafirlukast blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation .
Comparison with Similar Compounds
Zafirlukast Impurity F can be compared with other impurities and analogs of Zafirlukast, such as:
- Decyclopentyl Zafirlukast Methyl Ester
- Zafirlukast m-Tolyl Isomer
- Zafirlukast p-Tolyl Isomer
- Dicyclopentyl (3,3’- ( (2-methoxy-4- ( (o-tolylsulfonyl)carbamoyl)phenyl)methylene)bis (1-methyl-1H-indole-5,3-diyl))dicarbamate These compounds share structural similarities with this compound but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific formation pathway and its role as an impurity in the synthesis of Zafirlukast .
Properties
CAS No. |
1160235-28-8 |
|---|---|
Molecular Formula |
C₄₉H₄₉N₅O₈S |
Molecular Weight |
868.01 |
Synonyms |
N-[3-[[2-Methoxy-4-[[[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)

